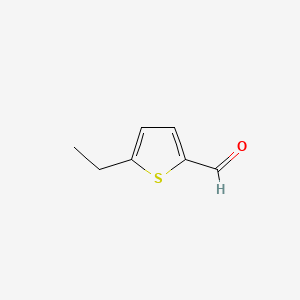

5-Ethylthiophene-2-carbaldehyde

Description

Properties

IUPAC Name |

5-ethylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-2-6-3-4-7(5-8)9-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQXZICUPGZTPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2068004 | |

| Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36880-33-8 | |

| Record name | 5-Ethyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36880-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-thiophenecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036880338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxaldehyde, 5-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2068004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethylthiophene-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.395 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ETHYL-2-THIOPHENECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I907X809K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Unassuming Workhorse: A Technical Guide to 5-Ethylthiophene-2-carbaldehyde

An In-depth Monograph for the Modern Researcher

In the vast landscape of chemical synthesis, certain molecules, though not always in the limelight, serve as indispensable building blocks for innovation. 5-Ethylthiophene-2-carbaldehyde is one such compound. This heterocyclic aldehyde, a derivative of thiophene, is a versatile intermediate that finds critical applications in fields ranging from medicinal chemistry to materials science. Its unique electronic and structural properties make it a sought-after precursor for the synthesis of a diverse array of complex molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental properties and synthesis to its reactivity and applications, tailored for researchers, scientists, and professionals in drug development.

Core Identity: CAS Number and Physicochemical Profile

This compound is unequivocally identified by its CAS Number: 36880-33-8 .[1][2][3][4][5][6] A comprehensive understanding of its physicochemical properties is paramount for its effective use in research and development.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈OS | [1][6] |

| Molecular Weight | 140.20 g/mol | [1][3][6] |

| Appearance | Pale yellow to brown solid or liquid | [2][5] |

| Melting Point | 62 °C | [2] |

| Boiling Point | 225-227 °C at 760 mmHg; 65 °C at 2 mmHg | [2][3] |

| Density | 1.12 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.57 | [3] |

| Solubility | Soluble in alcohol; sparingly soluble in water. | [2] |

| Flash Point | 89.44 °C | [2] |

Synthesis and Mechanism: The Vilsmeier-Haack Approach

The most prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[7][8][9] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][4][5] The starting material for this synthesis is 2-ethylthiophene.

The causality behind this choice of reaction lies in the electron-rich nature of the thiophene ring, which makes it susceptible to electrophilic substitution. The Vilsmeier reagent, a chloroiminium salt, is a relatively weak electrophile, making the reaction highly selective for activated aromatic systems like thiophene.

Diagram of the Vilsmeier-Haack Reaction Workflow

Caption: Workflow of the Vilsmeier-Haack synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure optimal yield and purity.

-

Formation of the Vilsmeier Reagent:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents) in an appropriate anhydrous solvent such as dichloromethane (DCM).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. The dropwise addition is crucial to control the exothermic reaction.

-

After the addition is complete, stir the mixture at 0 °C for 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

-

Formylation of 2-Ethylthiophene:

-

To the freshly prepared Vilsmeier reagent, add a solution of 2-ethylthiophene (1 equivalent) in anhydrous DCM dropwise, while maintaining the temperature at 0 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step hydrolyzes the intermediate iminium salt to the desired aldehyde.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography on silica gel.

-

Spectroscopic Characterization: The Molecular Fingerprint

The identity and purity of synthesized this compound are confirmed through various spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum will show characteristic signals for the aldehyde proton (around 9.8 ppm), two doublets for the thiophene ring protons, and a quartet and a triplet for the ethyl group protons. |

| ¹³C NMR | The carbon NMR spectrum will display a signal for the carbonyl carbon of the aldehyde (around 182 ppm), signals for the aromatic carbons of the thiophene ring, and signals for the carbons of the ethyl group.[10] |

| IR Spectroscopy | The infrared spectrum is characterized by a strong absorption band for the C=O stretching vibration of the aldehyde group, typically in the region of 1665-1701 cm⁻¹.[11][12][13] |

| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z 140). Common fragmentation patterns for aldehydes include the loss of a hydrogen atom (M-1) or the formyl group (M-29).[14] |

Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde functional group, which is highly electrophilic.[15] This makes it a valuable synthon for a variety of chemical transformations.

Condensation Reactions: Building Complexity

A primary application of this aldehyde is in condensation reactions with various nucleophiles to form new carbon-nitrogen and carbon-carbon bonds.[15] These reactions are fundamental for constructing more complex molecular architectures.

Diagram of a Knoevenagel Condensation

Caption: A Knoevenagel condensation reaction involving this compound.

Other important reactions include:

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

-

Reductive Amination: Conversion of the aldehyde to an amine in the presence of a reducing agent and an amine.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid using standard oxidizing agents.

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride.

Applications in Drug Discovery and Materials Science

The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives often exhibit a wide range of biological activities. This compound serves as a key starting material for the synthesis of various pharmaceutical compounds.[16] Its derivatives have been investigated for their potential as antibacterial, anti-urease, and antioxidant agents.[17]

In the realm of materials science, the unique electronic properties of the thiophene ring make it an attractive component for organic electronic materials. Alkylated thiophene-3-carbaldehydes, close relatives of the title compound, are used as building blocks for organic field-effect transistors (OFETs), dye-sensitized solar cells, and light-emitting devices.[18] The ability to introduce various functional groups through the aldehyde moiety allows for the fine-tuning of the electronic and optical properties of the resulting materials.

Diagram of Structure-Application Relationship

Caption: Relationship between the structural features of this compound and its applications.

Safety and Handling

This compound is classified as harmful if swallowed.[6] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound, with its unassuming structure, is a testament to the profound impact that well-chosen building blocks can have on scientific advancement. Its straightforward synthesis, well-defined reactivity, and the versatile properties of its derivatives make it a valuable tool in the arsenal of the modern chemist. This guide has provided a comprehensive overview of this important compound, with the aim of empowering researchers to harness its full potential in their synthetic endeavors, whether they are designing the next generation of pharmaceuticals or pioneering novel electronic materials.

References

- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 2. Vilsmeier haack rxn | PPTX [slideshare.net]

- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. name-reaction.com [name-reaction.com]

- 6. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 8. benchchem.com [benchchem.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. nbinno.com [nbinno.com]

- 16. chemimpex.com [chemimpex.com]

- 17. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde [mdpi.com]

physical and chemical properties of 5-Ethylthiophene-2-carbaldehyde

An In-Depth Technical Guide to 5-Ethylthiophene-2-carbaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a substituted heterocyclic aldehyde that serves as a pivotal intermediate in organic synthesis. Its unique structure, combining the aromaticity of a thiophene ring with the reactivity of an aldehyde functional group, makes it a valuable building block for a diverse range of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic profile, common synthetic routes, and applications, particularly within the fields of medicinal chemistry and materials science. As a Senior Application Scientist, the following sections are designed to offer not just data, but also field-proven insights into the practical handling and utilization of this versatile compound.

Physicochemical and Molecular Properties

The fundamental physical properties of this compound dictate its handling, purification, and reaction conditions. These characteristics are summarized in the table below, compiled from various chemical suppliers and databases.[1][2][3] The compound typically appears as a pale yellow to brown solid or liquid, a variance often attributable to purity levels and the presence of minor oxidized impurities.[1][4] Its boiling point of 65 °C at 2 mmHg indicates that vacuum distillation is a highly effective method for purification, allowing for thermal separation from less volatile starting materials or byproducts without requiring high temperatures that could lead to degradation.[3]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Ethyl-2-thiophenecarboxaldehyde, 2-Ethyl-5-formylthiophene | [2][4] |

| CAS Number | 36880-33-8 | [2][5] |

| Molecular Formula | C₇H₈OS | [2] |

| Molecular Weight | 140.20 g/mol | [2] |

| Appearance | Pale yellow to brown solid/liquid | [1][4] |

| Melting Point | 62.0 - 65.0 °C | [1][3][6] |

| Boiling Point | 225-227 °C @ 760 mmHg; 65 °C @ 2 mmHg | [1][3] |

| Density | 1.12 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.57 | |

| Vapor Pressure | 0.077 mmHg @ 25 °C (estimated) | [1][3] |

| Flash Point | 89.44 °C (193.00 °F) | [1] |

| Solubility | Soluble in alcohol; Water solubility 535 mg/L @ 25 °C (est.) | [1] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound. The key spectral features are detailed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. The aldehyde proton (CHO) is highly deshielded and appears as a characteristic singlet around δ 9.8-9.9 ppm. The two protons on the thiophene ring are doublets in the aromatic region (typically δ 7.0-7.8 ppm), coupling to each other. The ethyl group presents as a quartet (CH₂) around δ 2.9 ppm and a triplet (CH₃) around δ 1.3 ppm, showing standard alkyl coupling.

-

¹³C NMR: The carbon spectrum is equally informative. The aldehyde carbonyl carbon is the most downfield signal, typically appearing around δ 183 ppm.[7] The carbons of the thiophene ring resonate in the aromatic region (approx. δ 125-155 ppm), with the carbon attached to the aldehyde being significantly deshielded. The ethyl group carbons appear in the aliphatic region (CH₂ ~δ 24 ppm, CH₃ ~δ 16 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong, sharp absorption band corresponding to the C=O stretch of the aldehyde group, typically observed around 1665-1701 cm⁻¹.[8] Other key absorptions include C-H stretching from the aromatic thiophene ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹).[9][10] Vibrations from the C=C bonds within the thiophene ring are also visible in the 1400-1600 cm⁻¹ region.[9]

Mass Spectrometry

In mass spectrometry, this compound will exhibit a molecular ion peak (M⁺) at an m/z ratio corresponding to its molecular weight of approximately 140.20.

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is dictated by its two primary functional components: the aldehyde group and the electron-rich thiophene ring.

The aldehyde group is highly electrophilic and serves as the primary site for nucleophilic attack.[11] This enables a wide array of chemical transformations that are foundational to its role as a synthetic building block:

-

Condensation Reactions: It readily reacts with primary amines to form Schiff bases (imines), with hydrazines to yield hydrazones, and with active methylene compounds in base-catalyzed reactions like the Knoevenagel condensation.[11][12] These reactions are crucial for constructing larger, more complex molecular frameworks.

-

Reduction: The aldehyde can be selectively reduced to a primary alcohol (5-ethylthiophen-2-yl)methanol using mild reducing agents such as sodium borohydride (NaBH₄).

-

Oxidation: Stronger oxidizing agents will convert the aldehyde to the corresponding carboxylic acid, 5-ethylthiophene-2-carboxylic acid.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, providing a powerful tool for C-C bond formation.

The thiophene ring is an aromatic system that can undergo electrophilic aromatic substitution. The aldehyde group is deactivating, directing incoming electrophiles primarily to the C4 position.

Caption: Key reaction pathways of this compound.

Experimental Protocols: Synthesis and Purification

Synthesis via Vilsmeier-Haack Reaction

A prevalent and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-ethylthiophene.[12] This reaction introduces a formyl group onto an electron-rich aromatic ring.

Protocol:

-

Vilsmeier Reagent Formation: In a multi-necked flask equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise while maintaining a low temperature (typically below 10 °C) to form the Vilsmeier reagent.[13]

-

Formylation: 2-Ethylthiophene is then added dropwise to the freshly prepared Vilsmeier reagent.[13]

-

Reaction Progression: The reaction mixture is stirred, often with a gradual increase in temperature (e.g., to 60 °C), to drive the reaction to completion.[13] Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, the reaction mixture is carefully poured into iced water to quench the reaction and hydrolyze the intermediate iminium salt. The aqueous solution is then extracted multiple times with an organic solvent like chloroform or ethyl acetate.[13]

-

Washing: The combined organic layers are washed with water and/or a mild base (e.g., sodium bicarbonate solution) to remove any remaining acid.

-

Purification: The organic layer is dried over an anhydrous salt (e.g., CaCl₂ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[13]

Caption: Vilsmeier-Haack synthesis workflow for this compound.

Safety, Handling, and Storage

From a safety perspective, this compound is classified as harmful if swallowed.[2] It can also cause skin and eye irritation.[14][15] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory during handling.[14] All manipulations should be performed in a well-ventilated fume hood.

Storage: The compound is sensitive to air and light.[3][15] For long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place, such as a refrigerator.[14]

Applications in Drug Development and Research

This compound is not typically an active pharmaceutical ingredient itself but is a crucial precursor for synthesizing more complex molecules with potential therapeutic value. Its derivatives have been explored in various contexts. For instance, it has been used in the preparation of quinazolinone derivatives, a class of compounds known for a wide range of biological activities. Thiophene-based compounds, in general, are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for phenyl groups, often improving metabolic stability or modifying biological activity.

Conclusion

This compound is a cornerstone chemical intermediate with well-defined physical, chemical, and spectroscopic properties. Its dual reactivity, centered on the aldehyde function and the thiophene ring, provides chemists with a versatile platform for molecular construction. A thorough understanding of its characteristics, from its boiling point facilitating purification to the nuances of its NMR spectrum for identification, is essential for its effective use in research and development. Proper handling and storage procedures are critical to ensure both user safety and the integrity of the compound. Its continued application in the synthesis of novel compounds underscores its importance in the pursuit of new pharmaceuticals and advanced materials.

References

-

The Good Scents Company. (n.d.). 5-ethyl-2-thiophene carboxaldehyde. Retrieved January 5, 2026, from [Link]

-

PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

-

ChemBK. (2024, April 9). 5-ETHYL-2-THIOPHENECARBOXALDEHYDE. Retrieved January 5, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of Step iii) Production of 5-hexylthiophene-2-carbaldehyde. Retrieved January 5, 2026, from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Supporting Information for "Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor". (n.d.). [Journal Name]. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved January 5, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Retrieved January 5, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 5, 2026, from [Link]

-

SpectraBase. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde - Optional[1H NMR] - Spectrum. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... Retrieved January 5, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 5, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and reactions of 5-arylthiophene-2-carbaldehydes | Request PDF. Retrieved January 5, 2026, from [Link]

Sources

- 1. 5-ethyl-2-thiophene carboxaldehyde, 36880-33-8 [thegoodscentscompany.com]

- 2. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 36880-33-8 Cas No. | 5-Ethyl-2-thiophenecarboxaldehyde | Apollo [store.apolloscientific.co.uk]

- 6. 36880-33-8 CAS MSDS (5-Ethyl-2-thiophenecarboxaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

- 12. Buy Thiophene-2-carbaldehyde | 98-03-3 [smolecule.com]

- 13. prepchem.com [prepchem.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Spectral Analysis of 5-Ethylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Ethylthiophene-2-carbaldehyde is a substituted thiophene derivative with significant applications in medicinal chemistry and materials science. As a key building block, its structural integrity is paramount for the successful synthesis of more complex molecules. This guide provides a comprehensive analysis of the spectral data of this compound, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as an essential reference for researchers to ensure the identity and purity of this compound in their work.

The structural elucidation of organic compounds through spectroscopic methods is a cornerstone of modern chemical research. Each technique provides a unique piece of the puzzle, and their combined application allows for the unambiguous confirmation of a molecule's structure. In this guide, we will delve into the characteristic spectral signatures of this compound, explaining the underlying principles behind the observed data.

Molecular Structure and Key Features

To understand the spectral data, it is crucial to first visualize the molecular structure of this compound.

Figure 1: 2D structure of this compound.

The molecule consists of a five-membered thiophene ring, which is an aromatic heterocycle containing a sulfur atom. The ring is substituted at the 2-position with a carbaldehyde (or formyl) group (-CHO) and at the 5-position with an ethyl group (-CH₂CH₃). This substitution pattern gives rise to a specific set of signals in the various spectra, which we will now explore in detail.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments and their connectivity. For this compound, the spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: A solution of 5-10 mg of this compound is prepared in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectrum.

-

Data Acquisition: The spectrum is acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for ¹H NMR acquisition are used.

-

Data Processing: The raw data is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹H NMR Spectral Data Summary

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet | 1H | Aldehydic proton (H-C=O) |

| ~7.65 | Doublet | 1H | Thiophene ring proton (H3) |

| ~6.95 | Doublet | 1H | Thiophene ring proton (H4) |

| ~2.90 | Quartet | 2H | Methylene protons (-CH₂-) |

| ~1.35 | Triplet | 3H | Methyl protons (-CH₃) |

Interpretation of the ¹H NMR Spectrum

-

Aldehydic Proton (H-C=O): The most downfield signal, appearing as a sharp singlet around 9.85 ppm, is characteristic of the aldehydic proton. Its significant deshielding is due to the strong electron-withdrawing nature of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.

-

Thiophene Ring Protons (H3 and H4): The two protons on the thiophene ring appear as doublets in the aromatic region. The proton at the 3-position (H3), adjacent to the electron-withdrawing aldehyde group, is more deshielded and resonates at a lower field (~7.65 ppm) compared to the proton at the 4-position (H4) (~6.95 ppm). The coupling between these two adjacent protons results in the doublet splitting pattern.

-

Ethyl Group Protons (-CH₂CH₃): The ethyl group gives rise to a quartet and a triplet. The methylene protons (-CH₂-), being closer to the aromatic ring, are more deshielded and appear as a quartet around 2.90 ppm due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.35 ppm, split by the two adjacent methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR spectroscopy can be used.

-

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.

-

Data Acquisition: The spectrum is typically acquired with proton decoupling to simplify the spectrum to a series of singlets for each unique carbon. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio, as the natural abundance of ¹³C is low.

-

Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

¹³C NMR Spectral Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~182.5 | Aldehyde Carbonyl (C=O) |

| ~156.0 | Thiophene ring carbon (C5) |

| ~144.0 | Thiophene ring carbon (C2) |

| ~135.0 | Thiophene ring carbon (C3) |

| ~126.0 | Thiophene ring carbon (C4) |

| ~24.0 | Methylene carbon (-CH₂-) |

| ~15.0 | Methyl carbon (-CH₃) |

Interpretation of the ¹³C NMR Spectrum

-

Carbonyl Carbon (C=O): The most downfield signal, typically around 182.5 ppm, is characteristic of the aldehyde carbonyl carbon.

-

Thiophene Ring Carbons: The four carbons of the thiophene ring appear in the aromatic region. The carbon attached to the ethyl group (C5) is significantly downfield due to the substitution. The carbon bearing the aldehyde group (C2) is also deshielded. The remaining two thiophene carbons (C3 and C4) resonate at slightly higher fields.

-

Ethyl Group Carbons (-CH₂CH₃): The methylene carbon (-CH₂-) appears around 24.0 ppm, and the methyl carbon (-CH₃) is the most upfield signal at approximately 15.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained as a neat thin film between two salt plates (e.g., NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first recorded. Then, the sample spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2970, ~2870 | Medium | Aliphatic C-H stretch |

| ~2820, ~2720 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| ~1665 | Strong | Carbonyl (C=O) stretch |

| ~1540, ~1460 | Medium | C=C stretching in the thiophene ring |

| ~810 | Strong | C-H out-of-plane bending for 2,5-disubstituted thiophene |

Interpretation of the IR Spectrum

-

C-H Stretching Vibrations: The spectrum shows distinct C-H stretching bands. The absorption around 3100 cm⁻¹ is characteristic of the C-H bonds on the aromatic thiophene ring. The bands around 2970 cm⁻¹ and 2870 cm⁻¹ are due to the C-H stretching of the ethyl group. A key diagnostic feature for the aldehyde is the presence of two medium intensity bands around 2820 cm⁻¹ and 2720 cm⁻¹, which arise from the stretching of the aldehydic C-H bond and are often observed as a "Fermi doublet".

-

Carbonyl (C=O) Stretching: A very strong and sharp absorption band around 1665 cm⁻¹ is the most prominent feature of the spectrum and is unequivocally assigned to the C=O stretching vibration of the aldehyde group. The conjugation with the thiophene ring lowers the frequency from that of a typical aliphatic aldehyde.

-

Thiophene Ring Vibrations: The absorptions in the 1540-1460 cm⁻¹ region are characteristic of the C=C stretching vibrations within the aromatic thiophene ring.

-

Out-of-Plane Bending: The strong band around 810 cm⁻¹ is indicative of the C-H out-of-plane bending vibration for a 2,5-disubstituted thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a softer ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrum Data Summary (Predicted)

| m/z | Possible Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 139 | [M-H]⁺ |

| 125 | [M-CH₃]⁺ |

| 111 | [M-C₂H₅]⁺ or [M-CHO]⁺ |

Interpretation of the Mass Spectrum

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at an m/z value of 140, corresponding to the molecular weight of this compound (C₇H₈OS). The presence of a sulfur atom will result in a characteristic M+2 peak at m/z 142 with an intensity of about 4.4% relative to the M+ peak, due to the natural abundance of the ³⁴S isotope.

-

Fragmentation Pattern:

-

[M-H]⁺ (m/z 139): Loss of the aldehydic hydrogen radical is a common fragmentation pathway for aldehydes.

-

[M-CH₃]⁺ (m/z 125): Loss of a methyl radical from the ethyl group can occur.

-

[M-C₂H₅]⁺ or [M-CHO]⁺ (m/z 111): Loss of the entire ethyl radical or the formyl radical are both plausible fragmentation pathways. The peak at m/z 111 is often significant in the spectra of 2-acylthiophenes.

-

Figure 2: Proposed major fragmentation pathways for this compound.

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a robust and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the connectivity and chemical environments of all protons and carbons. The IR spectrum clearly identifies the key functional groups, particularly the conjugated aldehyde. Finally, mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation behavior. This comprehensive spectral data serves as a critical quality control standard for researchers and professionals in the fields of chemical synthesis and drug development, ensuring the use of high-purity material in their critical applications.

References

-

PubChem. 5-Ethyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link][1]

-

SpectraBase. 5-Ethyl-2-thiophenecarboxaldehyde. John Wiley & Sons, Inc. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis of 5-Ethylthiophene-2-carbaldehyde from 2-Ethylthiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-Ethylthiophene-2-carbaldehyde

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the thiophene nucleus stands as a privileged scaffold. Its unique electronic properties and ability to act as a bioisostere for benzene rings have cemented its role in drug discovery. The functionalization of this core is paramount, and among the most versatile derivatives is this compound. The aldehyde group serves as a reactive handle for a multitude of subsequent transformations—reductive amination, Wittig reactions, condensations, and oxidations—making it a crucial building block for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, starting from the readily available 2-ethylthiophene, with a focus on mechanistic rationale, practical execution, and comparative assessment.

Foundational Principles: The Electrophilic Nature of 2-Ethylthiophene

The synthesis of this compound is fundamentally an exercise in electrophilic aromatic substitution. The thiophene ring is inherently electron-rich and more nucleophilic than benzene, making it highly susceptible to attack by electrophiles.[1] The substituent, a C2-ethyl group, is an electron-donating group (+I effect), which further activates the ring.

This activation, coupled with the directing influence of the sulfur atom, preferentially guides incoming electrophiles to the C5 position. This high regioselectivity is a cornerstone of thiophene chemistry, allowing for the clean and efficient synthesis of the desired 5-substituted-2-carbaldehyde isomer. We will explore three robust methods for achieving this transformation: the Vilsmeier-Haack reaction, the Rieche formylation, and a metalation-formylation sequence.

Caption: Overview of synthetic pathways from 2-ethylthiophene.

Method 1: The Vilsmeier-Haack Reaction - The Industrial Workhorse

The Vilsmeier-Haack reaction is arguably the most common, reliable, and scalable method for the formylation of electron-rich heterocycles like 2-ethylthiophene.[2][3] It utilizes a reagent prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2]

Mechanism and Rationale

The reaction proceeds through two distinct stages: the formation of the electrophile (the Vilsmeier reagent) and the subsequent electrophilic attack by the thiophene ring.

-

Vilsmeier Reagent Formation: DMF, a substituted amide, reacts with POCl₃ to generate a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[4][5] This is the active formylating agent.

-

Electrophilic Substitution: The electron-rich 2-ethylthiophene attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.[6] A subsequent workup with water hydrolyzes this intermediate to furnish the final aldehyde product.[5]

Caption: Vilsmeier-Haack reaction workflow.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of substituted thiophenes.[2][3]

Materials:

-

2-Ethylthiophene (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (1.2 eq)

-

Anhydrous N,N-Dimethylformamide (DMF) (serves as reagent and solvent)

-

Dichloromethane (DCM), anhydrous (optional solvent)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, dried thoroughly

Procedure:

-

Vilsmeier Reagent Preparation: To a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add POCl₃ (1.2 eq) dropwise to the stirred DMF via the dropping funnel. Causality: This addition is highly exothermic; maintaining a low temperature (0-10 °C) is critical to prevent decomposition of the reagent and minimize side reactions. The formation of a solid white precipitate or a viscous liquid indicates the successful generation of the Vilsmeier reagent.[2]

-

Stir the mixture at 0 °C for an additional 30-60 minutes.

-

Formylation Reaction: Dissolve 2-ethylthiophene (1.0 eq) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: Once the reaction is complete (as indicated by TLC), carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Causality: This step quenches the reaction and hydrolyzes the iminium intermediate. It is also highly exothermic.

-

Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7-8.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., DCM or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure this compound.

Method 2: Rieche Formylation - A Lewis Acid-Mediated Alternative

The Rieche formylation offers an alternative pathway, particularly for substrates that may be sensitive to the Vilsmeier-Haack conditions.[7] This method employs dichloromethyl methyl ether (DCME) as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄).[8][9]

Mechanism and Rationale

The Lewis acid (TiCl₄) coordinates to the DCME, facilitating the departure of a chloride ion to generate a highly reactive dichloromethylium cation. This potent electrophile is then attacked by the electron-rich thiophene ring. The resulting intermediate is hydrolyzed during aqueous workup to yield the aldehyde.

Caption: Rieche formylation logical workflow.

Detailed Experimental Protocol

This protocol is based on general procedures for Rieche formylation.[10]

Materials:

-

2-Ethylthiophene (1.0 eq)

-

Dichloromethyl methyl ether (DCME) (1.1 eq)

-

Titanium tetrachloride (TiCl₄) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Ice water

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 2-ethylthiophene (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Slowly add TiCl₄ (1.2 eq) dropwise.

-

After stirring for 5-10 minutes, add DCME (1.1 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-3 hours, monitoring by TLC.

-

Workup and Purification: Quench the reaction by slowly pouring it into ice water.

-

Separate the organic layer. Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate under reduced pressure. Purify the residue by column chromatography.

Method 3: Lithiation and Formylation - Precision via Organometallics

This two-step approach offers excellent regioselectivity and is a powerful tool in the synthetic chemist's arsenal, though it requires more stringent reaction conditions.[11] The strategy involves deprotonating the most acidic proton on the thiophene ring with a strong base, followed by quenching the resulting organolithium species with DMF.[8]

Mechanism and Rationale

-

Regioselective Lithiation: The C-H bond at the 5-position of 2-ethylthiophene is the most acidic proton on the ring. Treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperature (-78 °C) results in clean deprotonation to form 5-ethyl-2-thienyllithium.[11][12]

-

Formylation: This highly nucleophilic organolithium intermediate readily attacks the electrophilic carbonyl carbon of DMF. The resulting lithium alkoxide adduct is stable at low temperatures. Upon aqueous workup, it hydrolyzes to yield the target aldehyde.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the formylation of lithiated aromatics.[13]

Materials:

-

2-Ethylthiophene (1.0 eq)

-

n-Butyllithium (n-BuLi) (1.1 eq, solution in hexanes)

-

Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated ammonium chloride (NH₄Cl) solution

Procedure:

-

To a flame-dried, three-necked flask under an inert atmosphere, add 2-ethylthiophene (1.0 eq) and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise over 15 minutes. Stir the mixture at -78 °C for 1 hour.

-

Formylation: Slowly add anhydrous DMF (1.5 eq) to the reaction mixture at -78 °C.

-

Stir at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature.

-

Workup and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter, concentrate, and purify by column chromatography.

Comparative Analysis of Synthetic Methods

The choice of synthetic route depends on factors such as scale, available equipment, and tolerance of the substrate to specific reagents. The Vilsmeier-Haack reaction generally represents the best balance of efficiency, cost, and operational simplicity for this particular transformation.

| Parameter | Vilsmeier-Haack Reaction | Rieche Formylation | Lithiation & Formylation |

| Key Reagents | POCl₃, DMF | Dichloromethyl methyl ether, TiCl₄ | n-BuLi, DMF |

| Typical Conditions | 0 °C to RT | 0 °C to RT, anhydrous | -78 °C to RT, anhydrous, inert atm. |

| Yield | Good to Excellent[3] | Moderate to Good[3] | Good to Excellent |

| Regioselectivity | High (Predominantly 5-position)[3] | High (Generally 5-position)[3] | Excellent (Exclusively 5-position) |

| Advantages | Reliable, scalable, uses common reagents.[3] | Effective for some electron-rich aromatics.[3] | Very high regioselectivity, clean reaction. |

| Disadvantages | Corrosive reagents. | Toxic/moisture-sensitive reagents, harsh Lewis acid.[3] | Requires cryogenic temps, pyrophoric reagents, strict inert conditions.[14] |

Product Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

-

Appearance: Pale yellow to brown solid or oil.[15]

-

¹H NMR: Expect characteristic signals for the aldehyde proton (~9.8 ppm), two aromatic protons on the thiophene ring, and the ethyl group (a quartet and a triplet).[16]

-

¹³C NMR: The aldehyde carbonyl carbon will appear downfield (~182 ppm).[16][17]

-

IR Spectroscopy: A strong carbonyl (C=O) stretching vibration should be observed around 1665 cm⁻¹.[18]

-

Mass Spectrometry: The molecular ion peak should correspond to the molecular weight of C₇H₈OS (140.20 g/mol ).[17]

Conclusion

The synthesis of this compound from 2-ethylthiophene can be achieved effectively through several established formylation methods. The Vilsmeier-Haack reaction stands out as the most practical and widely applicable method, offering high yields and regioselectivity with operationally simple conditions suitable for both laboratory and larger-scale synthesis. While Rieche formylation provides an alternative, its use of more hazardous reagents makes it less favorable. The lithiation-formylation route offers unparalleled regioselectivity but demands stringent, cryogenic, and inert conditions, typically reserving it for smaller-scale, high-purity applications. A thorough understanding of the mechanisms and practical considerations detailed in this guide will enable researchers to confidently select and execute the optimal strategy for their specific needs.

References

-

Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link]

-

Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

-

Slideshare. Vilsmeier haack rxn. Available from: [Link]

-

Zeitschrift für Naturforschung B. Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions. Available from: [Link]

-

MDPI. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

-

Indian Journal of Chemistry. Synthesis of push-pull system containing dibenzoheterocycles / triphenylamine tethered benzo[c]thiophenes. Available from: [Link]

-

Royal Society of Chemistry. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Available from: [Link]

-

Sciforum. Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Available from: [Link]

-

SynArchive. Rieche Formylation. Available from: [Link]

-

PubChem. 5-Ethyl-2-thiophenecarboxaldehyde. Available from: [Link]

-

Organic Chemistry Data. Formylation - Common Conditions. Available from: [Link]

-

Wikipedia. Rieche formylation. Available from: [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. Available from: [Link]

-

ResearchGate. Preparing Vilsmeier reagent?. Available from: [Link]

-

Organic Chemistry Data. Rieche Formylation Examples. Available from: [Link]

-

The Good Scents Company. 5-ethyl-2-thiophene carboxaldehyde. Available from: [Link]

-

Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link]

- Google Patents. Method for synthesizing 2-thiophene ethylamine.

-

MDPI. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Available from: [Link]

-

PubChem. 5-Ethylthiophene-2-carboxylic acid. Available from: [Link]

-

Science of Synthesis. Formylation of Arylmetal Reagents. Available from: [Link]

-

National Institutes of Health. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Available from: [Link]

-

ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Available from: [Link]

-

PubChem. 5-Methyl-2-thiophenecarboxaldehyde. Available from: [Link]

-

MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available from: [Link]

-

ResearchGate. FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide.... Available from: [Link]

-

Organic Chemistry Data. Formylation (Lithiation) Examples. Available from: [Link]

-

Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Available from: [Link]

-

PubChem. 2-Ethylthiophene. Available from: [Link]

-

ResearchGate. Synthesis of thiophene 2-carbaldehyde 209 via ring-opening/annulation.... Available from: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. jk-sci.com [jk-sci.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. synarchive.com [synarchive.com]

- 8. Formylation - Common Conditions [commonorganicchemistry.com]

- 9. Rieche formylation - Wikipedia [en.wikipedia.org]

- 10. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 11. Thieme E-Books & E-Journals [thieme-connect.de]

- 12. mdpi.com [mdpi.com]

- 13. Formylation - Lithiation [commonorganicchemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. 5-ethyl-2-thiophene carboxaldehyde, 36880-33-8 [thegoodscentscompany.com]

- 16. 5-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 61663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Ethylthiophene-2-carbaldehyde

Abstract

This technical guide provides a comprehensive examination of the electrophilic substitution reactions of 5-ethylthiophene-2-carbaldehyde, a heterocyclic compound of interest in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development. It elucidates the underlying principles governing the reactivity and regioselectivity of this molecule, offering a synthesis of mechanistic theory and practical, field-proven experimental insights. Detailed protocols for key transformations, including halogenation, nitration, and sulfonation, are presented, supported by mechanistic diagrams and a thorough analysis of substituent effects. The guide emphasizes the causality behind experimental choices, ensuring that the described methodologies are robust and reproducible.

Introduction: Electronic Landscape of this compound

Thiophene is a five-membered, electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (SEAr), often with greater facility than benzene.[1] The reactivity and regioselectivity of substituted thiophenes are profoundly influenced by the electronic nature of the attached functional groups. In this compound (IUPAC Name: this compound[2]), the thiophene core is functionalized with two electronically distinct substituents: an activating ethyl group at the C5 position and a deactivating carbaldehyde (formyl) group at the C2 position.

-

The C2-Carbaldehyde Group (-CHO): This group is strongly electron-withdrawing due to both the negative inductive effect (-I) of the electronegative oxygen atom and a powerful negative mesomeric effect (-M) where the π-electrons of the ring are delocalized onto the carbonyl group. This effect significantly deactivates the thiophene ring towards electrophilic attack, particularly at the adjacent C3 position.

-

The C5-Ethyl Group (-CH₂CH₃): As an alkyl group, it is electron-donating through a positive inductive effect (+I) and hyperconjugation. This makes the thiophene ring more nucleophilic and thus more reactive towards electrophiles. It preferentially activates the adjacent C4 position.

The interplay of these opposing electronic influences dictates the outcome of electrophilic substitution. The powerful deactivating nature of the C2-aldehyde group reduces the overall reactivity of the molecule compared to unsubstituted thiophene. However, the directing effects are clear: the C5-ethyl group strongly activates the C4 position, while the C2-aldehyde deactivates the C3 position. Consequently, electrophilic attack is overwhelmingly directed to the C4 position.

Caption: Directing effects of substituents on the thiophene ring.

General Mechanism and Regioselectivity

The electrophilic substitution on this compound follows the classical SEAr mechanism, which involves the initial attack of an electrophile (E⁺) on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or Wheland intermediate.[3] This is typically the rate-determining step. The subsequent loss of a proton from the site of attack restores the aromaticity of the ring, yielding the substituted product.

The Decisive Factor: Stability of the Sigma Complex

The pronounced regioselectivity for substitution at the C4 position can be rationalized by comparing the stability of the sigma complexes formed from attack at C4 versus C3.

-

Attack at C4: The positive charge in the resulting sigma complex is delocalized across the C5, C3, and sulfur atoms. A key resonance structure places the positive charge on the C5 atom, which is directly attached to the electron-donating ethyl group. This alkyl group effectively stabilizes the adjacent positive charge, making this intermediate more stable.

-

Attack at C3: When the electrophile attacks the C3 position, the positive charge is delocalized onto the C2, C4, and sulfur atoms. A major resonance contributor places the positive charge on the C2 atom. This carbon is directly bonded to the strongly electron-withdrawing carbaldehyde group, which destabilizes the adjacent positive charge significantly.

This difference in intermediate stability creates a lower activation energy pathway for C4 substitution, making it the overwhelmingly favored kinetic and thermodynamic product.

Caption: Energetic pathways for electrophilic attack at C4 vs. C3.

Key Electrophilic Substitution Reactions and Protocols

The following sections detail the primary classes of electrophilic substitution reactions applicable to this compound, including reaction-specific considerations and detailed experimental protocols.

Halogenation

Halogenation, particularly bromination and chlorination, proceeds readily at the activated C4 position. The use of milder halogenating agents is often preferred to prevent oxidation or other side reactions.

3.1.1. Bromination to 4-Bromo-5-ethylthiophene-2-carbaldehyde

The synthesis of 4-bromo-5-ethylthiophene-2-carbaldehyde is a confirmed transformation, demonstrating the predicted C4 selectivity.[4] N-Bromosuccinimide (NBS) is an ideal reagent for this purpose, providing a low concentration of bromine in situ and minimizing the formation of poly-brominated byproducts.[5]

Table 1: Bromination Reaction Summary

| Parameter | Condition |

| Product | 4-Bromo-5-ethylthiophene-2-carbaldehyde[4] |

| Reagent | N-Bromosuccinimide (NBS) |

| Solvent | Chloroform / Acetic Acid[5] |

| Temperature | 0 °C to Room Temperature |

| Key Insight | NBS provides a controlled source of electrophilic bromine, enhancing selectivity. |

Experimental Protocol: Bromination using NBS

-

Preparation: In a round-bottom flask protected from light, dissolve this compound (1.0 eq.) in a 1:1 mixture of chloroform and glacial acetic acid.

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Reagent Addition: Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, pour the mixture into water and extract with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Nitration

Nitration of the deactivated thiophene ring requires carefully controlled conditions to introduce a nitro group without causing oxidative degradation. A common method for sensitive substrates involves nitration with a mixture of fuming nitric acid in acetic anhydride at low temperatures.[6] For thiophene-2-carbaldehyde, nitration yields a mixture of 4-nitro and 5-nitro isomers.[7] Given that the C5 position is blocked by the ethyl group in the target molecule, substitution is expected primarily at the C4 position.

Experimental Protocol: Nitration

-

Acetyl Nitrate Formation: In a flask cooled to -10 °C, slowly add fuming nitric acid (1.1 eq.) to acetic anhydride (5.0 eq.) with vigorous stirring. Maintain the temperature below 0 °C.

-

Substrate Addition: In a separate flask, dissolve this compound (1.0 eq.) in acetic anhydride. Cool this solution to -10 °C.

-

Reaction: Slowly add the pre-formed acetyl nitrate solution to the substrate solution dropwise, maintaining the reaction temperature at or below -5 °C.

-

Stirring: Stir the reaction mixture at low temperature for 1-2 hours after the addition is complete.

-

Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Isolation: The precipitated solid product, 5-ethyl-4-nitrothiophene-2-carbaldehyde, is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried. Recrystallization from ethanol or a similar solvent can be used for further purification.

Sulfonation

Sulfonation introduces the sulfonic acid (-SO₃H) group. A common and effective method is chlorosulfonation using chlorosulfonic acid, which yields a sulfonyl chloride (-SO₂Cl) intermediate. This versatile intermediate can then be hydrolyzed to the sulfonic acid or reacted with other nucleophiles. The existence of 5-ethylthiophene-2-sulfonyl chloride suggests this transformation is feasible.[8] The reaction is expected to occur at the C4 position.

Experimental Protocol: Chlorosulfonation

-

Setup: In a three-necked flask equipped with a dropping funnel and a gas trap (to handle evolved HCl), place this compound (1.0 eq.) and cool to 0 °C.

-

Reagent Addition: Add chlorosulfonic acid (3.0 eq.) dropwise via the dropping funnel, maintaining the temperature between 0-5 °C.

-

Reaction: After the addition, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: Very carefully, pour the reaction mixture onto a large amount of crushed ice. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.

-

Extraction: The product, 4-(chlorosulfonyl)-5-ethylthiophene-2-carbaldehyde, will precipitate or can be extracted with a solvent like dichloromethane.

-

Purification: The organic extract is washed with cold water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude sulfonyl chloride.

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are cornerstone SEAr reactions for forming C-C bonds.[9] However, their application to this compound is challenging. The strong deactivating effect of the C2-aldehyde group significantly reduces the nucleophilicity of the thiophene ring. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially coordinate with the lone pair electrons on the carbonyl oxygen, adding a positive charge to the substituent and further deactivating the ring.[10]

Under standard Friedel-Crafts conditions, the reaction is likely to be very sluggish or fail completely. Forcing conditions (high temperature, excess catalyst) may lead to polymerization or decomposition. While challenging, theoretical studies on similar systems suggest that if a reaction were to occur, Lewis acid catalysis could favor substitution at the β-position (C4) over the α'-position (C3).[11] Therefore, if a C-C bond formation were achieved, the 4-substituted product would be the expected regioisomer. Alternative synthetic strategies that do not rely on Friedel-Crafts chemistry are generally recommended for acylating or alkylating this substrate.

Conclusion

The electrophilic substitution reactions of this compound are governed by a compelling interplay of activating and deactivating substituent effects. The C5-ethyl group and the C2-carbaldehyde group work in concert to direct incoming electrophiles almost exclusively to the C4 position. This high degree of regioselectivity is a direct consequence of the enhanced stability of the sigma complex intermediate formed during C4 attack, which is stabilized by the electron-donating ethyl group. While standard SEAr reactions like halogenation, nitration, and sulfonation can be performed successfully under controlled conditions, Friedel-Crafts reactions are significantly hindered by the deactivating nature of the aldehyde functionality. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to effectively utilize this compound as a building block in the synthesis of more complex molecular architectures.

References

-

Belen'kii, L., Gromova, G. P., & Gol'dfarb, Y. L. (1971). Reactions of aromatic and heteroaromatic compounds bearing electron acceptor substituents - Communication 2. Bromination of complexes of aluminum chloride with certain carbonyl compounds and sulfones of the thiophene series. ResearchGate. Available at: [Link]

-

Mekelleche, S. M. (2012). Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study. ResearchGate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Available at: [Link]

-

Aminaghomri, & Mekelleche, S. M. (2012). ELECTROPHILIC AROMATIC SUBSTITUTION ON α-SUBSTITUTED THIOPHENES: A CONCEPTUAL DFT INVESTIGATION. ResearchGate. Available at: [Link]

-

Engle, K. M., & Yu, J. Q. (2012). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. National Institutes of Health (NIH). Available at: [Link]

-

Gronowitz, S. (1985). THIOPHENE AND ITS DERIVATIVES. download. Available at: [Link]

-

Pearson+. (n.d.). The electrophilic aromatic substitution reaction rate for thiophene... Available at: [Link]

-

Lo, C. W., & Ade, R. (2014). Synthesis and Reactions of Halo-Substituted Alkylthiophenes. A Review. ResearchGate. Available at: [Link]

-

Clementi, S., & Marino, G. (n.d.). Electrophilic Substitution of Thiophene and its Derivatives. ResearchGate. Available at: [Link]

- Swanston, J. (2006). Thiophene. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.

- Wiberg, K. B. (1955). 2-Thiophenealdehyde. Organic Syntheses, 3, 811.

-

Dakshene, M. (2020, August 22). THIOPHENE (Electrophilic Substitution Reactions). YouTube. Available at: [Link]

-

Doun, A. R., & Hosseini-Zare, M. S. (2021). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. Available at: [Link]

-

PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde. Available at: [Link]

-

Babudri, F., et al. (2009). Synthesis and reactions of 5-arylthiophene-2-carbaldehydes. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). 5-Ethyl-2-thiophenecarboxaldehyde. Available at: [Link]

-

Gunanathan, C. (2020). Tandem Cooperative Friedel-Crafts Reaction of Aldehydes with Electron Deficient Arenes Through Catalyst-Activation via Hydrogen. ChemRxiv. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Available at: [Link]

-

Organic Syntheses. (n.d.). 2-nitrothiophene. Available at: [Link]

-

Li, X., et al. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available at: [Link]

-

de la Torre, M. C., & Sierra, M. A. (2017). Formylation of Electron-Rich Aromatic Rings Mediated by Dichloromethyl Methyl Ether and TiCl4: Scope and Limitations. MDPI. Available at: [Link]

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. 5-Ethyl-2-thiophenecarboxaldehyde | C7H8OS | CID 169830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 8. scbt.com [scbt.com]

- 9. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Nucleophilic Addition Mechanisms of 5-Ethylthiophene-2-carbaldehyde

Abstract

5-Ethylthiophene-2-carbaldehyde is a pivotal heterocyclic building block in medicinal chemistry and materials science, largely owing to the reactivity of its aldehyde functional group. The electron-rich nature of the thiophene ring, modulated by the electronic effects of its substituents, governs the electrophilicity of the carbonyl carbon, making it a prime substrate for nucleophilic addition reactions. This guide provides an in-depth exploration of the core nucleophilic addition mechanisms involving this substrate. We will dissect the causality behind experimental choices for several key transformations, including Grignard reactions, Wittig olefinations, cyanohydrin formation, and reductive amination. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with a comprehensive understanding of how to leverage this versatile molecule in complex organic synthesis.

Introduction: The Unique Reactivity of this compound

Thiophene-based aldehydes are a class of compounds where the aromatic heterocycle plays a crucial role in the reactivity of the aldehyde moiety. The thiophene ring is electron-rich compared to benzene, yet the sulfur atom can also stabilize adjacent negative charge.[1] In this compound, two key structural features dictate its chemical behavior:

-

The Thiophene Ring: The ring's electron-donating character influences the electrophilicity of the aldehyde's carbonyl carbon.[1]

-

The 5-Ethyl Group: As an electron-donating group (EDG), the ethyl substituent further increases the electron density of the thiophene ring. This has a deactivating effect on the aldehyde towards nucleophilic attack when compared to unsubstituted or electron-withdrawn thiophene aldehydes.[1] Understanding this electronic modulation is critical for optimizing reaction conditions.

The aldehyde group itself is highly electrophilic and readily undergoes nucleophilic addition, serving as a gateway to a vast array of more complex molecular architectures.[2] This guide will focus on the mechanisms and practical execution of these foundational reactions.

The General Mechanism of Nucleophilic Addition

The cornerstone of this topic is the two-step mechanism of nucleophilic addition to the carbonyl group. First, the nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. This is typically the rate-determining step. Second, the alkoxide is protonated, usually by a weak acid or during an aqueous workup, to yield the final alcohol product.

Caption: Grignard reaction pathway.

Experimental Protocol: Synthesis of 1-(5-Ethylthiophen-2-yl)propan-1-ol

This protocol describes the addition of ethylmagnesium bromide to this compound.

Materials:

-

This compound (1.0 equiv)

-

Ethylmagnesium bromide (1.2 equiv, 3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-necked round-bottom flask, dropping funnel, condenser, magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.

-

Initial Charge: Dissolve this compound in anhydrous diethyl ether and add it to the flask. Cool the solution to 0 °C using an ice bath.

-

Grignard Addition: Add the ethylmagnesium bromide solution dropwise from the dropping funnel to the stirred aldehyde solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude alcohol using flash column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Wittig Reaction: Alkene Synthesis

The Wittig reaction is an indispensable method for converting aldehydes into alkenes with a high degree of regioselectivity for the double bond placement. [3]It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). [4]

Mechanistic Insights